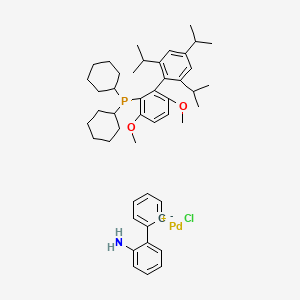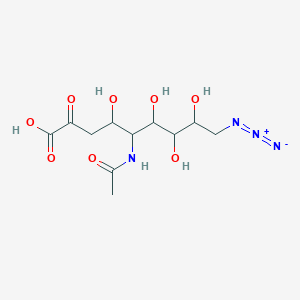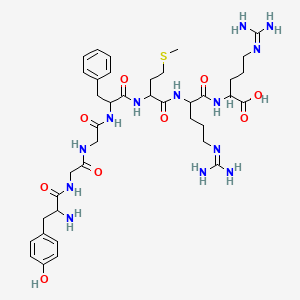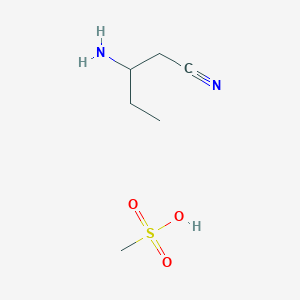![molecular formula C17H14FN6Na2O6P B12320783 [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tedizolid phosphate disodium salt is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. Tedizolid phosphate disodium salt is primarily used to treat acute bacterial skin and skin structure infections (ABSSSI) caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tedizolid phosphate involves several steps. One method includes the reaction of 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid ester with R-3-(bromo-phenyl of the fluoro-4-of 3-)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C . The disodium salt form can be isolated by adding sodium hydroxide solution to the crude product, followed by filtration and pH adjustment with hydrochloric acid .
Industrial Production Methods
Industrial production of tedizolid phosphate disodium salt typically involves large-scale synthesis using similar reaction conditions as described above. The process includes solvent removal, cooling, and concentration of the reaction mass, followed by the addition of sodium hydroxide to form the disodium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Tedizolid phosphate disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions. It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions .
Common Reagents and Conditions
Hydrolysis: Neutral, acidic, and alkaline conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Photolysis: Exposure to UV light.
Major Products Formed
The major product formed from the hydrolysis of tedizolid phosphate is tedizolid, the active form of the prodrug .
Wissenschaftliche Forschungsanwendungen
Tedizolid phosphate disodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the stability and degradation of oxazolidinone antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Clinically used to treat ABSSSI and under investigation for nosocomial pneumonia.
Industry: Employed in the development of new antibiotic formulations and delivery systems.
Wirkmechanismus
Tedizolid phosphate disodium salt exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex . This inhibition blocks the translation process, leading to bacterial cell death. The compound is converted to its active form, tedizolid, in vivo, which then exerts the antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Tedizolid phosphate disodium salt is compared with other oxazolidinones such as linezolid. Tedizolid has several advantages over linezolid, including:
Higher Potency: Tedizolid is four- to eightfold more potent than linezolid against Gram-positive bacteria.
Lower Resistance: Tedizolid is effective against linezolid-resistant strains harboring the cfr gene.
Improved Pharmacokinetics: Tedizolid has a longer half-life, allowing for once-daily dosing.
Similar Compounds
Linezolid: Another oxazolidinone antibiotic used to treat Gram-positive infections.
Delafloxacin: A fluoroquinolone antibiotic with activity against Gram-positive and Gram-negative bacteria.
Dalbavancin: A lipoglycopeptide antibiotic used for treating Gram-positive infections.
Tedizolid phosphate disodium salt stands out due to its enhanced potency, lower resistance rates, and favorable pharmacokinetic profile, making it a valuable addition to the arsenal against multidrug-resistant Gram-positive infections.
Eigenschaften
IUPAC Name |
disodium;[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIJRGWLKLRQAH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN6Na2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B12320710.png)

![5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12320717.png)
![Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide](/img/structure/B12320720.png)




![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)



![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)

